2H-(1,5)-Benzodiazepin-2-one, 1,3-dihydro-4-amino-1-phenyl-8-(trifluoromethyl)-
Description
4-Amino Substitution
The introduction of an amino group at the 4-position of the 1,5-benzodiazepine ring serves dual purposes: electronic modulation and hydrogen-bonding potential . The amino group’s lone pair electrons increase electron density at the adjacent carbonyl oxygen, enhancing interactions with the GABA-A receptor’s histidine residues (e.g., H101 in the α1 subunit). In RG0502 (benzopyrano[4,3-c]1,5-benzodiazepine), the absence of a 4-amino group resulted in weaker anticonvulsant activity compared to RG0501, underscoring the importance of this substituent.
Additionally, the 4-amino group facilitates salt bridge formation with aspartate or glutamate residues in the receptor’s extracellular domain, stabilizing the ligand-receptor complex. This interaction is corroborated by molecular docking studies showing that 4-amino-substituted derivatives exhibit higher binding energies (−9.2 kcal/mol) than non-amino analogs (−7.8 kcal/mol).
8-Trifluoromethyl Substitution
The trifluoromethyl (-CF3) group at the 8-position confers three key advantages:
- Lipophilicity Enhancement : The -CF3 group increases logP values by ~1.5 units compared to non-fluorinated analogs, improving blood-brain barrier permeability.
- Metabolic Resistance : Fluorine’s electronegativity protects the adjacent carbon from cytochrome P450-mediated oxidation, reducing first-pass metabolism.
- Steric Hindrance : The bulky -CF3 group restricts rotational freedom in the benzodiazepine ring, favoring a conformation that aligns with the GABA-A receptor’s binding pocket.
In vivo efficacy studies demonstrate that 8-trifluoromethyl derivatives exhibit 2.3-fold higher anticonvulsant potency in pentylenetetrazole (PTZ)-induced seizure models compared to non-fluorinated counterparts. This is attributed to prolonged receptor occupancy and reduced off-target binding.
Table 2: Impact of 8-Trifluoromethyl Substitution on Pharmacokinetic Parameters
| Parameter | 8-H Derivative | 8-CF3 Derivative |
|---|---|---|
| Plasma Half-life (h) | 4.2 | 8.7 |
| Brain-to-Plasma Ratio | 0.9 | 2.4 |
| CYP3A4 Metabolism Rate | 100% | 42% |
Data from rodent pharmacokinetic studies.
The synergistic effects of 4-amino and 8-trifluoromethyl groups create a pharmacophore optimized for high-affinity, subtype-selective GABA-A modulation. This strategic functionalization addresses key limitations of earlier benzodiazepines, such as receptor promiscuity and rapid clearance, positioning 2H-(1,5)-benzodiazepin-2-one derivatives as promising candidates for next-generation anxiolytics and anticonvulsants.
Properties
CAS No. |
36985-35-0 |
|---|---|
Molecular Formula |
C16H12F3N3O |
Molecular Weight |
319.28 g/mol |
IUPAC Name |
4-amino-1-phenyl-8-(trifluoromethyl)-3H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C16H12F3N3O/c17-16(18,19)10-6-7-12-13(8-10)22(11-4-2-1-3-5-11)15(23)9-14(20)21-12/h1-8H,9H2,(H2,20,21) |
InChI Key |
VRAXKPZRHYDZFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=C(C=C(C=C2)C(F)(F)F)N(C1=O)C3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
The synthesis typically begins with substituted 2-aminobenzophenones or benzoyl derivatives bearing the desired functional groups (phenyl, trifluoromethyl, amino). The choice of starting material influences subsequent steps and yields.
Multi-step Synthesis Route
The general approach involves:
- Formation of a benzodiazepine ring via cyclization of appropriate intermediates
- Introduction of amino and trifluoromethyl groups through substitution or oxidation
- Final reduction and functionalization steps to achieve the dihydro-structure with amino substitution
Detailed Preparation Methodology
Step 1: Synthesis of Substituted Benzophenone Derivatives
Reaction: Condensation of substituted o-aminobenzophenones with suitable acyl chlorides or anhydrides.
| Reagent | Purpose | Conditions |
|---|---|---|
| Substituted benzophenone | Starting material | - |
| Acyl chloride (e.g., phenylacetyl chloride) | To introduce phenyl group | Reflux in pyridine or dichloromethane |
| Base (pyridine or triethylamine) | Neutralize HCl | Room temperature to reflux |
Outcome: Formation of benzophenone intermediates with desired substituents.
Step 2: Cyclization to Benzodiazepine Core
Reaction: Cyclization of benzophenone derivatives with o-phenylenediamine derivatives or via intramolecular nucleophilic attack.
| Reagent | Purpose | Conditions |
|---|---|---|
| o-Phenylenediamine | Cyclization precursor | Reflux in acetic acid or polyphosphoric acid |
| Acid catalyst (e.g., polyphosphoric acid) | Promote ring closure | Elevated temperature (~150°C) |
Outcome: Formation of the 1,4-benzodiazepine ring system with phenyl and amino groups.
Step 3: Introduction of Trifluoromethyl Group
Reaction: Electrophilic trifluoromethylation at the desired position, often at the 8-position.
| Reagent | Purpose | Conditions |
|---|---|---|
| Trifluoromethylating agents (e.g., Togni reagent, CF₃I) | Introduce CF₃ group | Reflux with copper catalysts or radical initiators |
| Solvent | Acetonitrile or dichloromethane | Room temperature to reflux |
Outcome: Incorporation of the trifluoromethyl group, yielding the CF₃-substituted benzodiazepine.
Step 4: Amination at the 4-Position
Reaction: Nucleophilic substitution or reduction to introduce the amino group at the 4-position.
| Reagent | Purpose | Conditions |
|---|---|---|
| Ammonia or amine derivatives | Amination | Reflux in ethanol or ammonia gas at elevated temperatures |
| Reducing agents (e.g., lithium aluminum hydride) | Reduction of nitro precursors | Anhydrous conditions, low temperature |
Outcome: Formation of the amino-substituted benzodiazepine.
Step 5: Final Purification and Characterization
- Purification: Recrystallization from suitable solvents such as ethanol, ethyl acetate, or dichloromethane.
- Characterization: Confirm structure via NMR, IR, MS, and elemental analysis.
Data Tables Summarizing Key Reagents and Conditions
| Step | Reagents | Solvent | Temperature | Duration | Purpose |
|---|---|---|---|---|---|
| 1 | Benzophenone derivative + acyl chloride | Pyridine | Reflux | 4-6 hours | Condensation |
| 2 | o-Phenylenediamine + acid catalyst | Acetic acid | Reflux | 6-8 hours | Ring closure |
| 3 | CF₃ source (e.g., Togni reagent) | Dichloromethane | Reflux | 2-4 hours | Trifluoromethylation |
| 4 | Ammonia/amine | Ethanol | Reflux | 12-24 hours | Amination |
| 5 | Purification solvents | - | - | - | Purification |
Notable Research Discoveries and Variations
Patented Methods: US Patent US3567710A describes multi-step synthesis of benzodiazepines from substituted benzophenones, emphasizing cyclization and oxidation steps, with specific mention of using lithium aluminum hydride for reduction and hydrohalic acids for cyclization.
Recent Advances: Modern methods involve catalytic trifluoromethylation using hypervalent iodine reagents, enabling regioselective CF₃ introduction with higher yields.
Alternative Pathways: Oxidative dehydrogenation using quinones can convert dihydro derivatives to fully aromatic benzodiazepines, enhancing pharmacological activity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzodiazepines can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenation, nitration, and other substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as intermediates in the synthesis of other benzodiazepine derivatives.
Study of Reaction Mechanisms: Helps in understanding the reaction pathways and mechanisms.
Biology
Receptor Binding Studies: Used to study the binding affinity and activity at GABA receptors.
Pharmacokinetics: Research on absorption, distribution, metabolism, and excretion.
Medicine
Therapeutic Agents: Potential use in treating anxiety, insomnia, and seizures.
Drug Development: Basis for developing new benzodiazepine-based drugs.
Industry
Pharmaceutical Manufacturing: Used in the production of benzodiazepine medications.
Chemical Industry: Intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The compound likely exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The trifluoromethyl group may influence the binding affinity and pharmacokinetics of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Isomerism
Table 1: Structural Comparison of Key Benzodiazepine Derivatives
Key Observations:
- Position 4: The target’s amino group contrasts with the imidazole-linked phenyl in analogs (e.g., Compound 4), likely altering solubility and receptor-binding profiles.
- Position 8 : Trifluoromethyl (target) vs. iodophenyl (Compound 2) highlights trade-offs between electron-withdrawing effects (stability) and steric hindrance (binding affinity).
- Ring Isomerism : The 1,5-benzodiazepine core (target) vs. 1,4-isomer (2730-04-3) affects ring conformation and pharmacophore alignment, critical for biological activity .
Table 2: Physical Property Comparison
Key Observations:
- Amino Group Synthesis: The target’s 4-amino substituent may require Boc-protection strategies similar to those in Compound 4’s synthesis ().
- Trifluoromethyl Stability : The 8-trifluoromethyl group (shared with Compounds 4 and 5) is synthetically robust, resisting hydrolysis under acidic conditions .
Biological Activity
The compound 2H-(1,5)-Benzodiazepin-2-one, 1,3-dihydro-4-amino-1-phenyl-8-(trifluoromethyl)- is a member of the benzodiazepine family, which is renowned for its diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The structural formula of the compound is characterized by a bicyclic structure consisting of a benzene ring fused to a diazepine ring. This unique configuration allows for various interactions with biological targets, contributing to its pharmacological profile.
Pharmacological Profile
Benzodiazepines are primarily recognized for their anxiolytic , sedative , and anticonvulsant properties. Research indicates that 2H-(1,5)-Benzodiazepin-2-one exhibits significant biological activities that warrant further investigation.
Binding Affinity and Receptor Interaction
The compound's interaction studies focus on its binding affinity at various receptors. Understanding these interactions is crucial for developing new therapeutic agents with improved efficacy and reduced side effects. Preliminary findings suggest that this compound may selectively bind to certain GABA_A receptor subtypes, enhancing its anxiolytic effects while minimizing adverse reactions.
Comparative Analysis with Related Compounds
To illustrate the pharmacological potential of 2H-(1,5)-Benzodiazepin-2-one , a comparison with other benzodiazepine derivatives is presented below:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1H-Benzodiazepine | Structure | Anxiolytic |
| 4-Methyl-1H-benzodiazepine | Structure | Sedative |
| 7-Chloro-1H-benzodiazepine | Structure | Anticonvulsant |
| 2H-(1,5)-Benzodiazepin-2-one | Structure | Potential anxiolytic |
Case Studies and Research Findings
Several studies have evaluated the biological activity of related benzodiazepine derivatives:
- Neuroprotective Effects : A study demonstrated that derivatives of 1,5-benzodiazepin-2(3H)-ones exhibited low cytotoxicity against neuroblastoma cell lines and showed significant neuroprotective activity against oxidative stress-induced damage. Notably, compounds derived from this class reduced intracellular reactive oxygen species (ROS) levels and improved mitochondrial membrane potential in SH-SY5Y cells .
- Antimicrobial Activity : Novel triazolo-linked 1,5-benzodiazepinones were synthesized and assessed for their antibacterial and antifungal activities. Several compounds displayed moderate to good activity compared to established antibiotics .
- Cholinesterase Inhibition : Some benzodiazepine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of Alzheimer’s disease . The inhibition potency was further investigated through molecular docking studies.
Q & A
Q. What are the optimal synthetic routes for 2H-(1,5)-benzodiazepin-2-one derivatives with trifluoromethyl substituents?
Methodological Answer: The synthesis of this compound requires careful selection of starting materials (e.g., substituted anilines or benzophenones) and reaction conditions. Key steps include:
- Cyclocondensation : Use of trifluoroacetic acid as a catalyst to form the benzodiazepinone core .
- Substituent Introduction : Position-specific trifluoromethylation via electrophilic aromatic substitution (EAS) under controlled temperature (60–80°C) to avoid side reactions .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) and characterization via / NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Structural validation requires a multi-technique approach:
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) to confirm the 1,5-benzodiazepinone ring geometry and substituent positions .
- Spectroscopy :
- Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare experimental vs. predicted spectral data .
Advanced Research Questions
Q. What mechanisms explain the electronic effects of the trifluoromethyl group on the compound’s reactivity?
Methodological Answer: The electron-withdrawing trifluoromethyl group alters the benzodiazepinone core’s aromaticity and nucleophilicity:
- Theoretical Modeling : Use Natural Bond Orbital (NBO) analysis to quantify charge distribution at positions 4 (amino) and 8 (CF) .
- Kinetic Studies : Compare reaction rates of trifluoromethylated vs. non-fluorinated analogs in nucleophilic substitution reactions (e.g., SNAr) .
- Electrochemical Profiling : Cyclic voltammetry (CV) to measure redox potentials influenced by CF-induced electron deficiency .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer: Discrepancies in solubility (e.g., DMSO vs. water) arise from polymorphic forms or pH-dependent protonation:
- Polymorph Screening : Use solvent-drop grinding or slurry methods to isolate different crystalline forms .
- pH-Solubility Profile : Titrate the compound in buffered solutions (pH 1–12) and measure solubility via UV-Vis spectroscopy (λ = 270 nm) .
- Statistical Validation : Apply ANOVA to compare datasets from multiple labs, controlling for temperature and solvent purity .
Q. What in vitro models are suitable for studying this compound’s biological interactions?
Methodological Answer:
Q. How can environmental fate studies be designed for this compound?
Methodological Answer: Adapt methodologies from environmental chemistry frameworks (e.g., INCHEMBIOL Project ):
- Degradation Pathways : Simulate photolysis (UV light, λ = 254 nm) and hydrolysis (pH 7.4, 37°C) to identify breakdown products via LC-MS/MS .
- Bioaccumulation : Expose Daphnia magna to trace concentrations (ppb levels) and measure tissue uptake using NMR .
- QSAR Modeling : Predict environmental persistence using EPI Suite software and experimental logP values .
Q. What theoretical frameworks guide the analysis of this compound’s structure-activity relationships (SAR)?
Methodological Answer:
- Conceptual Alignment : Link experimental data to Hansch analysis (hydrophobicity, electronic effects) and Topliss decision trees for SAR optimization .
- Machine Learning : Train Random Forest models on datasets of benzodiazepinone bioactivity (e.g., ChEMBL) to predict novel analogs .
- Validation : Compare computational predictions with in vitro results to refine the framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
